molecular formula C18H18F3N B12454273 N-Benzyl-1-(trifluoromethyl)tetralin-1-amine

N-Benzyl-1-(trifluoromethyl)tetralin-1-amine

Cat. No.: B12454273
M. Wt: 305.3 g/mol
InChI Key: BQWBEWNMXQCOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-1-(trifluoromethyl)tetralin-1-amine is a compound that belongs to the class of α-tertiary amines. These compounds are characterized by the presence of a tetrasubstituted carbon stereogenic center in the α-position to a nitrogen atom. The trifluoromethyl group in its structure is of significant interest due to its influence on the compound’s chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-(trifluoromethyl)tetralin-1-amine typically involves the use of trifluoromethyl ketimines. These ketimines are prepared using corresponding ketones and alkyl(aryl)amines. The direct addition of carbon-centered nucleophiles to the C=N double bond of imines is a common synthetic approach. This reaction is often catalyzed by metal complex catalysts or organocatalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applied to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-(trifluoromethyl)tetralin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

N-Benzyl-1-(trifluoromethyl)tetralin-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-1-(trifluoromethyl)tetralin-1-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is crucial for its potential neuroprotective effects, as it can interact with neuronal receptors and enzymes involved in neurotransmitter metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-1-(trifluoromethyl)tetralin-1-amine is unique due to its specific structural features, such as the combination of a benzyl group and a trifluoromethyl group on a tetralin scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H18F3N

Molecular Weight

305.3 g/mol

IUPAC Name

N-benzyl-1-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-amine

InChI

InChI=1S/C18H18F3N/c19-18(20,21)17(22-13-14-7-2-1-3-8-14)12-6-10-15-9-4-5-11-16(15)17/h1-5,7-9,11,22H,6,10,12-13H2

InChI Key

BQWBEWNMXQCOMQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(C(F)(F)F)NCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.